molecular formula C20H21N3O3S2 B2547988 1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one CAS No. 1030089-06-5

1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one

Cat. No. B2547988
CAS RN: 1030089-06-5
M. Wt: 415.53
InChI Key: RTEULQPLJCAGOD-UHFFFAOYSA-N
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Description

The compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .


Molecular Structure Analysis

The molecular structure of the compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring. The ring can have various functional groups attached to it, which are responsible for its activity .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-benzothiadiazine-1,1-dioxide derivatives depend on the functional groups attached to the ring . Specific chemical reactions for the compound “1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one” were not found in the available resources.

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death) in malignant cells .

Antiviral Applications

The compound’s structure suggests it could be effective against certain viral infections. By inhibiting viral replication enzymes, it may prevent the spread of viruses within the host organism. This makes it a candidate for further research in antiviral drug development .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It can potentially inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This application is particularly relevant for conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may help in protecting neurons from oxidative stress and apoptosis, thus preserving cognitive function .

Antioxidant Activity

Due to its chemical structure, the compound can act as an antioxidant. It can neutralize free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases such as cancer and heart disease .

Antimicrobial Applications

The compound has demonstrated antimicrobial properties, making it a potential candidate for the development of new antibiotics. It can inhibit the growth of various bacterial and fungal strains, which is crucial in the fight against antibiotic-resistant pathogens .

Cardiovascular Research

In cardiovascular research, this compound has been explored for its potential to modulate blood pressure and improve heart function. It may act on specific receptors in the cardiovascular system, leading to vasodilation and improved blood flow .

Diabetes Management

The compound’s ability to influence insulin secretion and glucose metabolism has been investigated for diabetes management. It may help in regulating blood sugar levels and improving insulin sensitivity, offering a new avenue for diabetes treatment .

These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application warrants further investigation to fully understand the mechanisms and optimize its use in therapeutic settings.

A brief review of the biological potential of indole derivatives 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review

Mechanism of Action

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives have been the subject of ongoing research due to their various pharmacological activities . Future research may focus on exploring new functional groups to attach to the ring to enhance its activity or discover new activities.

properties

IUPAC Name

1-[4-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-22-17-6-3-4-7-18(17)28(25,26)21-20(22)27-14-15-9-11-16(12-10-15)23-13-5-8-19(23)24/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEULQPLJCAGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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